6-(4-Ethylphenyl)pyridazin-3-ol
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Overview
Description
6-(4-Ethylphenyl)pyridazin-3-ol is an organic compound with the molecular formula C12H12N2O. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 4-ethylphenyl group at the 6-position and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzoylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 6-(4-ethylphenyl)pyridazin-3-one.
Reduction: Formation of 6-(4-ethylphenyl)dihydropyridazin-3-ol.
Substitution: Formation of 6-(4-ethylphenyl)-5-nitropyridazin-3-ol or 6-(4-ethylphenyl)-5-bromopyridazin-3-ol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylpyridazin-3-ol
- 6-(4-Methylphenyl)pyridazin-3-ol
- 6-(4-Chlorophenyl)pyridazin-3-ol
Uniqueness
6-(4-Ethylphenyl)pyridazin-3-ol is unique due to the presence of the ethyl group at the 4-position of the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can affect the compound’s solubility, binding affinity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGYZYIXOIATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403407 |
Source
|
Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55901-96-7 |
Source
|
Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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